

Application Notes and Protocols for Linzagolix Choline with Add-back Therapy

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Compound of Interest

Compound Name: Linzagolix Choline

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Introduction

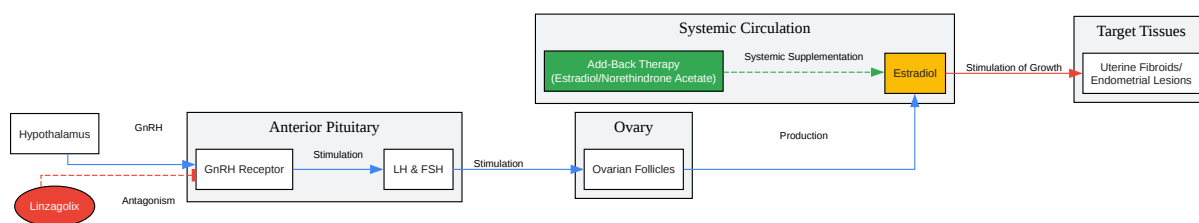
Linzagolix, an oral, non-peptide, selective gonadotropin-releasing hormone (GnRH) receptor antagonist, represents a significant advancement in the management of estrogen-dependent conditions such as uterine fibroids and endometriosis.[1][2][3] By competitively blocking GnRH receptors in the pituitary gland, linzagolix modulates the hypothalamic-pituitary-gonadal axis, leading to a dose-dependent reduction in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This, in turn, suppresses ovarian production of estradiol.

To mitigate the hypoestrogenic side effects associated with GnRH antagonism, such as bone mineral density (BMD) loss and vasomotor symptoms, linzagolix is often co-administered with hormonal add-back therapy (ABT). This combination strategy aims to maintain the therapeutic benefits of estradiol suppression on target tissues while minimizing systemic side effects. These application notes provide a detailed overview of the research and clinical trial protocols for linzagolix in combination with ABT.

Mechanism of Action: Signaling Pathway

Linzagolix exerts its effect by competitively binding to and blocking GnRH receptors on the pituitary gonadotroph cells. This action inhibits the downstream signaling cascade that normally leads to the synthesis and release of LH and FSH. The subsequent reduction in circulating

levels of these gonadotropins results in decreased ovarian estradiol production, creating a hypoestrogenic environment that is therapeutic for conditions like uterine fibroids and endometriosis. Add-back therapy provides a low dose of estrogen and a progestin to counteract the systemic effects of low estrogen.



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Caption: Mechanism of action of Linzagolix and Add-Back Therapy.

Quantitative Data Summary

The efficacy and safety of linzagolix with ABT have been evaluated in several Phase 3 clinical trials, primarily the PRIMROSE studies for uterine fibroids and the EDELWEISS studies for endometriosis.

Table 1: Efficacy of Linzagolix in Uterine Fibroids (PRIMROSE 1 & 2 Trials at 24 Weeks)

Treatment Group	Responder Rate (MBL \leq 80 mL & \geq 50% reduction from baseline)
PRIMROSE 1	
Placebo	35.0%
Linzagolix 100 mg	56.4%
Linzagolix 100 mg + ABT	66.4%
Linzagolix 200 mg	71.4%
Linzagolix 200 mg + ABT	75.5%
PRIMROSE 2	
Placebo	29.4%
Linzagolix 100 mg	56.7%
Linzagolix 100 mg + ABT	77.2%
Linzagolix 200 mg	77.7%
Linzagolix 200 mg + ABT	93.9%

MBL: Menstrual Blood Loss; ABT: 1 mg estradiol / 0.5 mg norethisterone acetate.

Table 2: Efficacy of Linzagolix in Endometriosis (EDELWEISS 3 Trial at 3 Months)

Treatment Group	Reduction in Dysmenorrhea (Responders)	Reduction in Non-Menstrual Pelvic Pain (Responders)
Placebo	23.5%	30.9%
Linzagolix 75 mg	Not reported with ABT in this trial	Not reported with ABT in this trial
Linzagolix 200 mg + ABT	72.9%	47.3%

ABT: 1 mg estradiol / 0.5 mg norethisterone acetate.

Table 3: Safety Profile - Bone Mineral Density (BMD) Changes

Study / Treatment Group	Mean % Change in Lumbar Spine BMD
PRIMROSE 1 & 2 (at 52 weeks)	
Linzagolix 100 mg	-2.0% to -2.1%
Linzagolix 100 mg + ABT	-0.8% to -1.4%
Linzagolix 200 mg + ABT	-0.8% to -1.4%
Placebo	+0.4% to +0.5%
EDELWEISS 3 (at 6 months)	
Linzagolix 75 mg	-0.89%
Linzagolix 200 mg + ABT	-0.79%

Experimental Protocols

The following are generalized protocols based on the methodologies of the Phase 3 PRIMROSE and EDELWEISS clinical trials.

Protocol 1: Treatment of Heavy Menstrual Bleeding Associated with Uterine Fibroids

Objective: To evaluate the efficacy and safety of linzagolix with and without ABT in reducing heavy menstrual bleeding in women with uterine fibroids.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group multicenter study.

Participant Population:

- Premenopausal women (18-51 years) with a diagnosis of uterine fibroids confirmed by ultrasound.

- Menstrual blood loss >80 mL per cycle.

Treatment Arms (52-week duration):

- Placebo
- Linzagolix 100 mg once daily
- Linzagolix 100 mg once daily + ABT (1 mg estradiol / 0.5 mg norethisterone acetate)
- Linzagolix 200 mg once daily
- Linzagolix 200 mg once daily + ABT (1 mg estradiol / 0.5 mg norethisterone acetate)

Primary Efficacy Endpoint:

- Proportion of responders at 24 weeks, defined as menstrual blood loss volume of ≤ 80 mL and a $\geq 50\%$ reduction from baseline.

Secondary Efficacy Endpoints:

- Change from baseline in menstrual blood loss volume.
- Proportion of patients with amenorrhea.
- Change in fibroid and uterine volume.
- Change in pain scores.

Safety Assessments:

- Incidence of adverse events, with a focus on hot flushes.
- Changes in bone mineral density (BMD) assessed by dual-energy X-ray absorptiometry (DXA) at baseline and subsequent time points.
- Clinical laboratory parameters.

Protocol 2: Treatment of Moderate-to-Severe Endometriosis-Associated Pain

Objective: To assess the efficacy and safety of linzagolix with ABT for the management of pain associated with endometriosis.

Study Design: Randomized, double-blind, placebo-controlled, multicenter study.

Participant Population:

- Women (18-49 years) with a surgical or histological diagnosis of endometriosis.
- Moderate-to-severe endometriosis-associated pain.

Treatment Arms (6-month initial period):

- Placebo
- Linzagolix 75 mg once daily
- Linzagolix 200 mg once daily + ABT (1 mg estradiol / 0.5 mg norethisterone acetate)

Co-Primary Efficacy Endpoints:

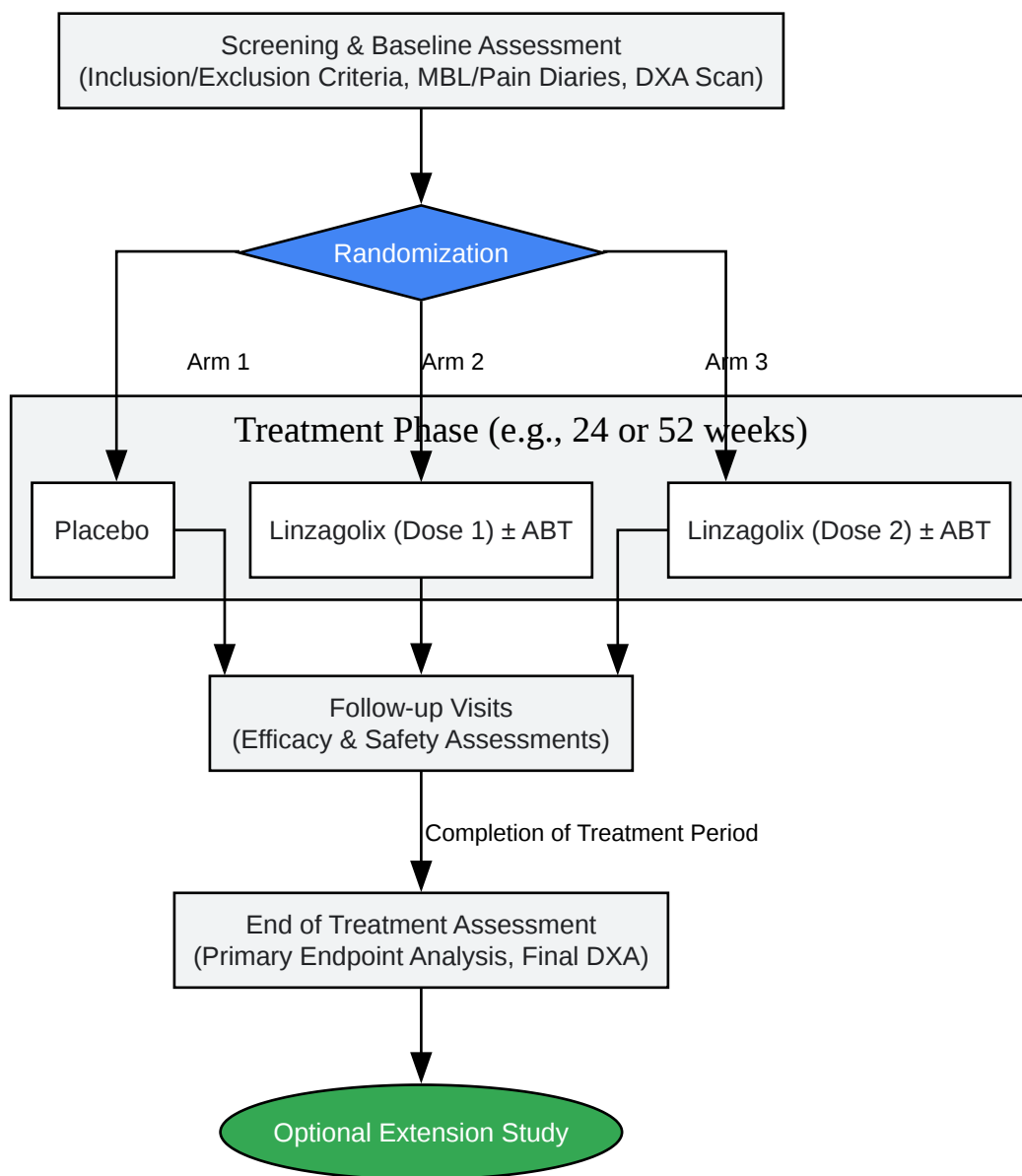
- Proportion of responders for dysmenorrhea (painful periods) at 3 months.
- Proportion of responders for non-menstrual pelvic pain at 3 months.

Safety Assessments:

- Monitoring of adverse events.
- BMD measurements via DXA scans.
- Assessment of lipid profiles and other relevant laboratory values.

Experimental Workflow Visualization

The typical workflow for a patient enrolled in a linzagolix clinical trial is depicted below.

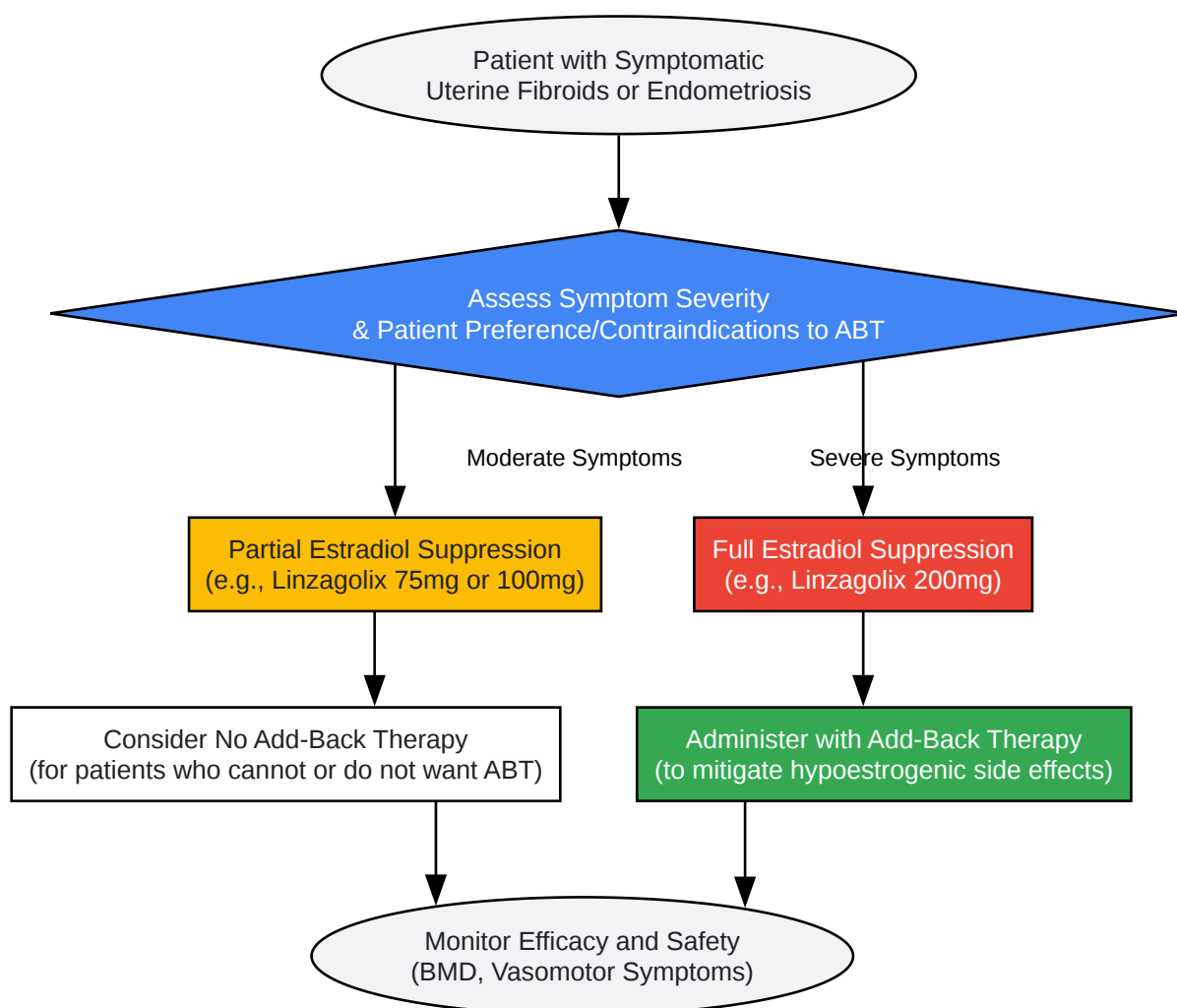


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Caption: A generalized workflow for Linzagolix clinical trials.

Logical Relationship: Dosing and Add-Back Therapy

The choice of linzagolix dosage and the inclusion of ABT are based on the therapeutic goal and the patient's individual needs and risk factors. Higher doses of linzagolix lead to more profound estradiol suppression, which may be necessary for severe symptoms but also increases the risk of hypoestrogenic side effects.



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Caption: Decision logic for Linzagolix dosing with or without ABT.

Conclusion

Linzagolix, particularly when used with add-back therapy, offers a flexible and effective treatment for uterine fibroids and endometriosis. The dose-dependent suppression of estradiol allows for tailored therapy to balance efficacy with the mitigation of hypoestrogenic side effects. The protocols outlined here, based on robust Phase 3 clinical trial data, provide a framework for further research and clinical application of this therapeutic agent. Long-term extension studies have confirmed the sustained efficacy and safety of this approach.

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